3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Chemical Reactions Analysis
3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Scientific Research Applications
3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
3-bromo-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide: This compound has a similar structure but with a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional bromine and hydroxyl groups, which can significantly alter its reactivity and applications.
The uniqueness of 3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrN3O3 |
---|---|
Molecular Weight |
348.15 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(7-5-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
USOAVVLUGCTYNN-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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